

An In-Depth Technical Guide to 9H-Fluoren-2-ol-d9

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Compound of Interest

Compound Name: 9H-Fluoren-2-ol-d9

Cat. No.: B564382

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For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Fluoren-2-ol-d9 is the deuterated form of 9H-Fluoren-2-ol, a known metabolite of fluorene. As a stable isotope-labeled internal standard, **9H-Fluoren-2-ol-d9** is a critical tool in bioanalytical chemistry, particularly in quantitative analyses using mass spectrometry (MS) and high-performance liquid chromatography (HPLC). Its primary application lies in the precise measurement of 2-hydroxyfluorene levels in biological matrices, which is essential for toxicology studies, environmental exposure assessments, and understanding the metabolism of polycyclic aromatic hydrocarbons (PAHs).^{[1][2]} This guide provides a comprehensive overview of the technical details, experimental protocols, and applications of **9H-Fluoren-2-ol-d9**.

Physicochemical Properties

The fundamental properties of **9H-Fluoren-2-ol-d9** are summarized in the table below. These values are crucial for analytical method development, including the preparation of standard solutions and the calibration of analytical instruments.

Property	Value	Reference
CAS Number	922510-18-7	[3][4]
Molecular Formula	C ₁₃ HD ₉ O	[3][4]
Molecular Weight	191.27 g/mol	[3]
Appearance	Off-White Solid	[4]
Storage	2-8°C Refrigerator	[4]
Synonyms	2-Hydroxy Fluorene-d9, 9H-Fluoren-2-ol-d9, Fluoren-2-ol-d9, 2-Hydroxy-9H-fluorene-d9	[3][4]

Synthesis

A common method for the synthesis of **9H-Fluoren-2-ol-d9** involves the metabolism of deuterated fluorene (fluorene-d10) by cytochrome P450 enzymes.[1][2] This biosynthetic approach leverages the natural metabolic pathways to introduce a hydroxyl group onto the deuterated fluorene backbone, yielding the desired labeled metabolite. While specific chemical synthesis protocols for **9H-Fluoren-2-ol-d9** are not readily available in the public domain, general methods for deuterium labeling of aromatic compounds can be adapted. These methods often involve acid-catalyzed H/D exchange in the presence of a deuterium source like concentrated D₂SO₄.

Analytical Applications and Experimental Protocols

The primary application of **9H-Fluoren-2-ol-d9** is as an internal standard for the quantitative analysis of 2-hydroxyfluorene in biological samples.[1][2] Its use in isotope dilution mass spectrometry and chromatography significantly improves the accuracy and precision of measurements by correcting for variations in sample preparation, injection volume, and instrument response.

Quantification of 2-Hydroxyfluorene in Human Urine by HPLC with Fluorescence Detection

A validated HPLC method utilizes **9H-Fluoren-2-ol-d9** for the quantification of 2-hydroxyfluorene in human urine.^{[1][2]} This method is particularly relevant for monitoring human exposure to PAHs.

Experimental Protocol:

- Sample Preparation:
 - Urine samples are subjected to enzymatic hydrolysis using β -glucuronidase/aryl sulfatase to release conjugated metabolites.^{[1][2]}
 - The hydrolyzed sample is then purified and concentrated using solid-phase extraction (SPE) with a Sep-Pak C18 cartridge.^{[1][2]}
 - A known amount of **9H-Fluoren-2-ol-d9** is added as the internal standard.
- HPLC Analysis:
 - The prepared sample is injected into an HPLC system equipped with a column-switching setup.
 - Initial cleanup is performed on an ODS pre-column.^{[1][2]}
 - The analytes are then separated on an alkylamide-type reversed-phase column.^{[1][2]}
- Detection:
 - A fluorescence detector is used for the sensitive detection of 2-hydroxyfluorene and its deuterated internal standard.^{[1][2]}
 - The internal standard elutes just before the non-deuterated analyte and exhibits nearly identical fluorescence properties.^{[1][2]}

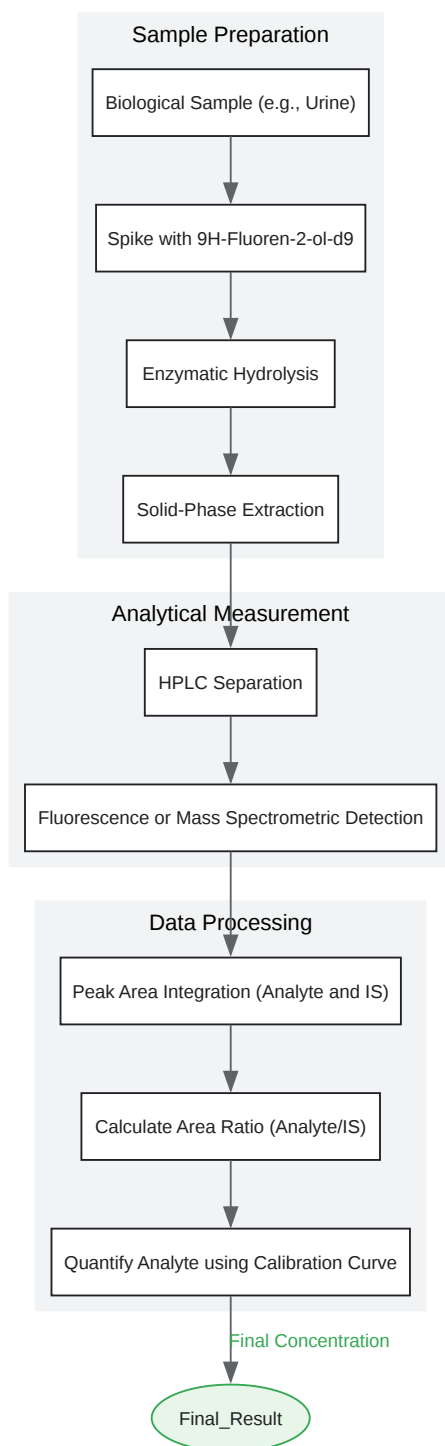
Method Performance:

Parameter	Value	Reference
Detection Limit (S/N=3)	0.03 nmol/L	[1]
Calibration Range	0.2 to 50 nmol/L	[1]

Logical Workflow for Bioanalytical Quantification

The following diagram illustrates the logical workflow for the quantification of an analyte using a deuterated internal standard like **9H-Fluoren-2-ol-d9**.

Workflow for Analyte Quantification using a Deuterated Internal Standard

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Caption: Workflow for Analyte Quantification.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for **9H-Fluoren-2-ol-d9** are not widely available in the public domain. However, the data for the non-deuterated analogue, 2-Hydroxyfluorene, can serve as a reference.

Mass Spectrometry of 2-Hydroxyfluorene

The mass spectrum of 2-Hydroxyfluorene provides characteristic fragmentation patterns that are useful for its identification.

m/z	Relative Intensity
182	100%
181	80%
152	40%

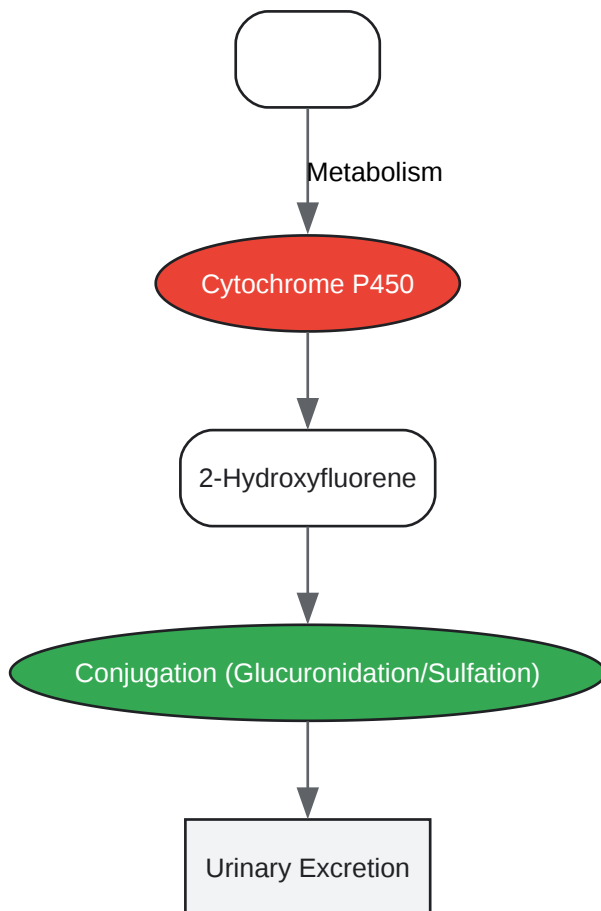
Note: This data is for the non-deuterated compound.

Signaling Pathways

As an analytical standard, **9H-Fluoren-2-ol-d9** is not directly involved in biological signaling pathways. However, its non-deuterated counterpart, 2-hydroxyfluorene, is a metabolite in the degradation pathway of fluorene. The metabolic activation of fluorene can lead to the formation of reactive intermediates that may interact with cellular macromolecules, a process relevant to the study of PAH-induced carcinogenesis.

The following diagram illustrates a simplified metabolic pathway of fluorene.

Simplified Metabolic Pathway of Fluorene



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Caption: Metabolic Pathway of Fluorene.

Conclusion

9H-Fluoren-2-ol-d9 is an indispensable tool for the accurate and reliable quantification of the fluorene metabolite, 2-hydroxyfluorene, in biological samples. Its use as an internal standard in modern analytical techniques like HPLC and MS is crucial for advancing research in toxicology, environmental science, and drug metabolism. This guide provides the foundational knowledge and experimental context necessary for its effective application in a research setting.

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